2-(2,3-Dimethylphenyl)-1-ethyl-5-oxopyrrolidine-3-carboxamide
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Overview
Description
The compound “2-(2,3-Dimethylphenyl)-1-ethyl-5-oxopyrrolidine-3-carboxamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The pyrrolidine ring is substituted with an ethyl group, a carboxamide group, and a 2,3-dimethylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a cyclic structure. Detailed structural analysis would typically involve techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the carboxamide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, similar compounds like 2,3-dimethylphenol are insoluble in water and are considered to be combustible .Scientific Research Applications
Alzheimer's Disease Research
Research on oxopyrrolidines, including compounds similar to 2-(2,3-Dimethylphenyl)-1-ethyl-5-oxopyrrolidine-3-carboxamide, has shown significant promise in the treatment of Alzheimer's disease. A study highlighted the synthesis of oxopyrrolidine derivatives and their evaluation as inhibitors of acetylcholinesterase and β amyloid protein, key targets in Alzheimer's disease. Notably, certain compounds exhibited high inhibitory activity, surpassing that of standard treatments like donepezil (Mohamed et al., 2018).
Antioxidant and Anti-inflammatory Properties
Ethyl-2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates, a group of compounds including structures similar to the subject compound, were synthesized and evaluated for their biological activity. One of the synthesized compounds showed significant antiradical activity, even greater than the reference drug trolox, and exhibited anti-inflammatory effects superior to diclofenac sodium (Zykova et al., 2016).
Potential in Antitumor Research
The synthesis of novel arylazothiazole disperse dyes containing selenium, including derivatives related to 2-(2,3-Dimethylphenyl)-1-ethyl-5-oxopyrrolidine-3-carboxamide, was conducted. These compounds demonstrated impressive antitumor activity against Ehrlich ascites carcinoma cell lines, in addition to antioxidant and antimicrobial properties (Khalifa et al., 2015).
Research in Skeletal Muscle Sodium Channel Blockers
Constrained analogues of tocainide, including structures akin to 2-(2,3-Dimethylphenyl)-1-ethyl-5-oxopyrrolidine-3-carboxamide, were studied for their potential as skeletal muscle sodium channel blockers. These compounds demonstrated a marked increase in potency compared to tocainide, indicating potential use in treating conditions like myotonia (Catalano et al., 2008).
Antituberculosis Activity
Research on substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides derivatives, which share structural similarities with the compound , revealed moderate to good antituberculosis activity. This study underlines the potential of such compounds in developing new treatments for tuberculosis (Jadhav et al., 2016).
Safety And Hazards
properties
IUPAC Name |
2-(2,3-dimethylphenyl)-1-ethyl-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-4-17-13(18)8-12(15(16)19)14(17)11-7-5-6-9(2)10(11)3/h5-7,12,14H,4,8H2,1-3H3,(H2,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFFTTUGFLCAJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C(CC1=O)C(=O)N)C2=CC=CC(=C2C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001182829 |
Source
|
Record name | 2-(2,3-Dimethylphenyl)-1-ethyl-5-oxo-3-pyrrolidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001182829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dimethylphenyl)-1-ethyl-5-oxopyrrolidine-3-carboxamide | |
CAS RN |
910443-36-6 |
Source
|
Record name | 2-(2,3-Dimethylphenyl)-1-ethyl-5-oxo-3-pyrrolidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=910443-36-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,3-Dimethylphenyl)-1-ethyl-5-oxo-3-pyrrolidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001182829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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